molecular formula C9H8ClNS B15272935 5-Chloro-2-methyl-1-benzothiophen-3-amine

5-Chloro-2-methyl-1-benzothiophen-3-amine

Cat. No.: B15272935
M. Wt: 197.69 g/mol
InChI Key: RDCHLFOAZUGUPG-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-1-benzothiophen-3-amine is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-1-benzothiophen-3-amine typically involves the chlorination of 2-methyl-1-benzothiophene followed by amination. One common method is the reaction of 2-methyl-1-benzothiophene with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 5-position. The resulting 5-chloro-2-methyl-1-benzothiophene is then reacted with ammonia or an amine under suitable conditions to form the desired amine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-1-benzothiophen-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, sodium methoxide, or amines.

Major Products Formed

Scientific Research Applications

5-Chloro-2-methyl-1-benzothiophen-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-1-benzothiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid: Another benzothiophene derivative with a carboxylic acid group instead of an amine.

    5-Chloro-1-benzothiophen-3-yl)methanol: A benzothiophene derivative with a hydroxyl group instead of an amine.

Uniqueness

5-Chloro-2-methyl-1-benzothiophen-3-amine is unique due to the presence of both a chlorine atom and an amine group on the benzothiophene ring.

Properties

IUPAC Name

5-chloro-2-methyl-1-benzothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-5-9(11)7-4-6(10)2-3-8(7)12-5/h2-4H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCHLFOAZUGUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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